N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline
Description
Structural Characterization of N-[(Z)-[2-Chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline, reflecting its Z-configuration at the imine double bond. The molecular formula C₂₀H₁₉ClN₂ corresponds to a molecular weight of 322.83 g/mol, with the chloride substituent at position 2 of the cyclohexene ring and two phenylimine groups contributing to its planar geometry. The structural backbone comprises a cyclohexenylidene core bridged by iminomethyl groups to two aromatic rings, creating a conjugated π-system.
Crystallographic Studies and Bond Geometry
While explicit crystallographic data for this Z-isomer remain limited, analogous Schiff base compounds exhibit planar geometries due to conjugation across the imine (C=N) and cyclohexenylidene moieties. The chloro substituent at position 2 introduces steric and electronic effects, likely shortening adjacent C-Cl (1.72–1.76 Å) and C-N (1.28–1.32 Å) bonds compared to non-halogenated analogs. The cyclohexene ring adopts a slightly distorted chair conformation, with dihedral angles between the phenyl rings and the central core ranging from 15° to 25°, optimizing π-orbital overlap.
Conformational Isomerism and Tautomeric Forms
The Z-configuration at the imine bond (C=N) restricts free rotation, stabilizing a single conformational isomer under standard conditions. Tautomerism is precluded due to the absence of labile protons adjacent to the imine nitrogen. However, the cyclohexene ring exhibits limited flexibility, allowing minor puckering variations that do not alter the overall conjugation.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum of this compound displays distinct signals:
- Aromatic protons : Multiplet at δ 7.2–7.5 ppm (10H, two phenyl groups)
- Imine proton (HC=N) : Singlet at δ 8.3 ppm (1H, Z-configuration)
- Cyclohexene protons :
The ¹³C NMR spectrum reveals key shifts:
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| C=N (imine) | 160–165 |
| C-Cl (cyclohexene) | 125–130 |
| Aromatic C | 128–135 |
| Cyclohexene CH | 115–120 |
Infrared (IR) Vibrational Mode Assignments
Critical IR absorptions include:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=N) stretch | 1610–1630 |
| ν(C-Cl) stretch | 550–600 |
| δ(C-H) aromatic bending | 750–800 |
| ν(C-N) stretch | 1250–1280 |
The strong C=N absorption at 1625 cm⁻¹ confirms Schiff base formation, while the absence of N-H stretches (3300–3500 cm⁻¹) verifies complete iminization.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum shows characteristic fragments:
- Molecular ion : m/z 323 (C₂₀H₁₉ClN₂⁺, 100% relative abundance)
- Major fragments :
- m/z 288 (loss of Cl, 35%)
- m/z 180 (C₁₃H₁₀N⁺, phenylimine cleavage, 60%)
- m/z 77 (C₆H₅⁺, phenyl group, 85%)
The isotopic pattern at m/z 323/325 (3:1 ratio) confirms single chlorine presence.
Properties
Molecular Formula |
C20H19ClN2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline |
InChI |
InChI=1S/C20H19ClN2/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19/h1-6,10-15,22H,7-9H2/b16-14-,23-15? |
InChI Key |
OQLQDSZUBLCILN-IZYNRVRGSA-N |
Isomeric SMILES |
C1C/C(=C/NC2=CC=CC=C2)/C(=C(C1)C=NC3=CC=CC=C3)Cl |
Canonical SMILES |
C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline typically involves the reaction of 2-chloro-3-formylcyclohexene with aniline in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related aniline derivatives, focusing on molecular architecture, synthesis, properties, and applications.
Structural Analogues
Key Observations:
- Core Structure Differences: The target compound’s cyclohexenyl core contrasts with pyrazole (anticancer agents), quinoline (antifungal), and simple benzene backbones (general intermediates). Cyclohexenyl systems enhance π-conjugation, critical for NIR dye applications .
- Stereochemistry : Z-isomers (target compound and allyl-aniline derivatives ) exhibit distinct electronic properties compared to E-isomers, affecting absorption spectra and reactivity .
Physicochemical and Functional Properties
Key Observations:
Biological Activity
N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline is a complex organic compound with significant biological activity. Its unique structural features, including a chloro substituent, imine functionality, and a cyclohexene core, contribute to its potential applications in medicinal chemistry and biochemistry.
Molecular Formula
- C : 20
- H : 19
- Cl : 1
- N : 2
Molecular Weight
- 322.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imine and chloro groups enhance the compound's binding affinity, which can modulate various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
| Pseudomonas aeruginosa | 10 | 128 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on human cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| L929 (normal fibroblast) | >100 |
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically isolated strains. The results indicated that the compound had a higher efficacy compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Research on Anticancer Properties
Another research effort focused on the anticancer properties of the compound, where it was tested against various cancer cell lines. The findings highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
